molecular formula C6H7NO2S B6167095 4-ethyl-1,2-thiazole-5-carboxylic acid CAS No. 2301183-84-4

4-ethyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B6167095
CAS No.: 2301183-84-4
M. Wt: 157.19 g/mol
InChI Key: ALSSAWIQGJJOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is known for its aromatic properties and is often used in various chemical and biological applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as potassium hydroxide (KOH) or DBU/EtOH, leading to the formation of the thiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-Ethyl-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1,2-thiazole-5-carboxylic acid is unique due to the presence of the ethyl group at the C-4 position, which can influence its reactivity and biological activity.

Properties

CAS No.

2301183-84-4

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

4-ethyl-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

ALSSAWIQGJJOLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=C1)C(=O)O

Purity

95

Origin of Product

United States

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